2-(Azetidin-3-yl)-N,N-dimethylethanamine
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Overview
Description
2-(Azetidin-3-yl)-N,N-dimethylethanamine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
For industrial-scale production, green and cost-effective synthetic methods are preferred. One such method involves the use of commercially available and low-cost starting materials like benzylamine and employs green oxidation reactions in microchannel reactors . This approach minimizes the use of hazardous reagents and reduces the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, N-oxides, and amine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(Azetidin-3-yl)-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a GABA (gamma-aminobutyric acid) uptake inhibitor, which could have implications in neuropharmacology.
Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: The compound finds applications in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. For instance, as a GABA uptake inhibitor, it binds to GABA transporters, preventing the reuptake of GABA into neurons and thereby increasing its availability in the synaptic cleft . This action can modulate neurotransmission and has potential therapeutic effects in conditions like epilepsy and anxiety disorders.
Comparison with Similar Compounds
Similar Compounds
(Azetidin-3-yl)acetic acid: An analogue of 4-aminobutanoic acid (GABA) used in the preparation of pharmaceutically active agents.
3-(Prop-1-en-2-yl)azetidin-2-one: A compound with antiproliferative and tubulin-destabilizing effects in cancer cells.
3-allylazetidin-2-one: Another azetidine derivative with significant biological activity.
Uniqueness
2-(Azetidin-3-yl)-N,N-dimethylethanamine is unique due to its specific structural features that allow it to interact with a variety of biological targets
Properties
Molecular Formula |
C7H16N2 |
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Molecular Weight |
128.22 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C7H16N2/c1-9(2)4-3-7-5-8-6-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
WMXOYGGQFXYTNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CNC1 |
Origin of Product |
United States |
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